(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone
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Overview
Description
(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and DFT Studies : Research has demonstrated the synthesis of novel heteroannulated chromones and naphthyridine derivatives, with structural deducation based on elemental analyses and spectral data. Density Functional Theory (DFT) calculations were employed to investigate the equilibrium geometry, electronic structure, and nonlinear optical properties of these compounds. These studies are crucial for understanding the physicochemical properties and potential applications of such molecules in materials science and pharmaceutical research (Halim & Ibrahim, 2017).
Crystal Structure and DFT Analysis : Another study focused on the synthesis, crystal structure, and DFT analysis of boric acid ester intermediates with benzene rings. These investigations provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties and laying the groundwork for potential applications in catalysis and material science (Huang et al., 2021).
Potential Applications
Antioxidant Properties : Compounds based on benzoxazine and naphthoquinone derivatives have shown promising antioxidant activities. These compounds were effective in preventing ATP level reduction caused by hypoxia in astrocytes, indicating their potential as neuroprotective agents (Largeron et al., 2001).
Biological Evaluation of Derivatives : A series of benzoic acid derivatives synthesized from 1,4-naphthoquinones exhibited significant antioxidant activity, as assessed through DPPH and ABTS evaluations. This highlights the potential therapeutic applications of such molecules in combating oxidative stress-related diseases (Kumar et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl-indoles, have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical protein in cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and induce cell apoptosis .
Biochemical Pathways
The disruption of microtubule assembly by similar compounds can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . These effects can lead to the inhibition of cancer cell proliferation and potentially to the death of the cancer cells .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-17-6-4-5-11-28(17)24(29)19-13-25-23-18(9-7-15(2)26-23)22(19)27-16-8-10-20-21(12-16)31-14-30-20/h7-10,12-13,17H,3-6,11,14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEWFOYIWCLYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCO5)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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